2-(5-Methylfuran-2-yl)propane-1,3-diol
Overview
Description
2-(5-Methylfuran-2-yl)propane-1,3-diol is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom The presence of a methyl group at the 5-position of the furan ring and a propane-1,3-diol moiety makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction.
For example, 5-methylfurfural can be reacted with propane-1,3-diol in the presence of a catalyst such as p-toluenesulfonic acid to yield the desired product. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include temperatures ranging from 60°C to 120°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The use of renewable biomass-derived feedstocks, such as furfural and its derivatives, is also explored to make the process more sustainable. Catalytic hydrogenation and other green chemistry approaches are employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of 5-methyl-2-furancarboxylic acid or 5-methylfurfural.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or aminated furan derivatives.
Scientific Research Applications
2-(5-Methylfuran-2-yl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)propane-1,3-diol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, its antiviral activity may involve the inhibition of viral replication enzymes, thereby preventing the virus from multiplying.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylfuran-3-yl)propane-1,2,3-triol: Another furan derivative with similar structural features but different functional groups.
5-Methylfurfural: A precursor in the synthesis of 2-(5-Methylfuran-2-yl)propane-1,3-diol.
2,5-Dimethylfuran: A related compound with two methyl groups on the furan ring.
Uniqueness
This compound is unique due to its specific combination of a furan ring with a propane-1,3-diol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)propane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6-2-3-8(11-6)7(4-9)5-10/h2-3,7,9-10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBMRXXDAPWJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549256 | |
Record name | 2-(5-Methylfuran-2-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112429-94-4 | |
Record name | 2-(5-Methylfuran-2-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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